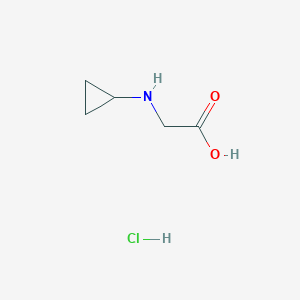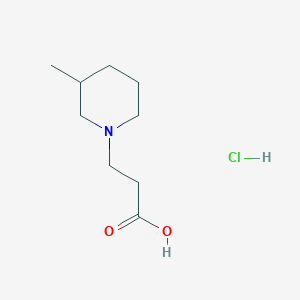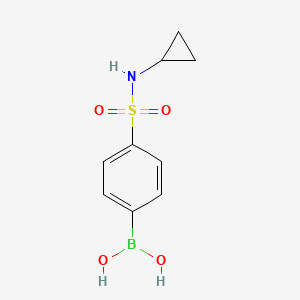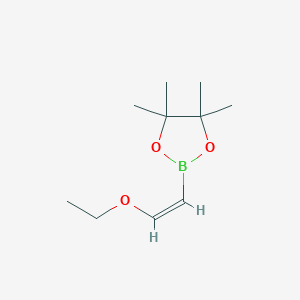
2-(Cyclopropylamino)acetic acid hydrochloride
Übersicht
Beschreibung
“2-(Cyclopropylamino)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopropylamino)acetic acid hydrochloride” is represented by the formula C5H10ClNO2 . This indicates that the compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-(Cyclopropylamino)acetic acid hydrochloride” is a solid substance that should be stored at room temperature . Its molecular weight is 151.59 .Wissenschaftliche Forschungsanwendungen
Scientometric Analysis in Herbicide Research
2,4-dichlorophenoxyacetic acid (2,4-D) is a herbicide extensively used worldwide for agricultural and urban pest control. A scientometric review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. This review, using a novel method, quantitatively visualized and summarized information about the development in this field, identifying global trends and research gaps in 2,4-D toxicology and mutagenicity, particularly focusing on gene expression, exposure assessment in vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Organic Acids in Industrial Applications
Organic acids, like acetic and lactic acids, have been utilized as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations, especially in high-temperature applications. These acids, due to their retardation performance, are used either with mineral acids or as standalone solutions. This review highlights the advancements, technology, and challenges associated with organic acids in oil and gas operations, especially focusing on formation damage removal and dissolution through various laboratory evaluation tests and field cases (Alhamad et al., 2020).
Environmental and Health Impact Studies
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds in environmental and health contexts are numerous. For instance, a systematic review evaluated the potential carcinogenic outcomes and mechanisms from exposure to 2,4-D, suggesting that while there are plausible hypotheses for carcinogenic modes of action, environmental exposures are not sufficient to support a causal relationship between exposure to 2,4-D and lymphohematopoietic cancers (Stackelberg, 2013).
Corrosion Inhibition in Industrial Processes
In industrial cleaning of metals in acidic solutions, organic acids have been used as corrosion inhibitors. These inhibitors, containing heteroatoms (O, S, N, and P) and π-electrons, prevent metallic dissolution in aggressive acidic solutions, as outlined in a review which describes recent major works in the field of metallic corrosion monitoring using organic inhibitors in acidic media (Goyal et al., 2018).
Safety And Hazards
The safety information for “2-(Cyclopropylamino)acetic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZBXBXDSGMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)acetic acid hydrochloride | |
CAS RN |
71922-63-9 | |
| Record name | Glycine, N-cyclopropyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)




![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)




![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

